tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate

Physicochemical profiling Drug-likeness optimization Isoxazole building blocks

tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate (CAS 1896825-82-3) is a bifunctional isoxazole derivative featuring a Boc-protected 3-amino group and a 5-hydroxymethyl substituent on the 1,2-oxazole (isoxazole) ring. With a molecular formula of C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol, this compound possesses a computed XLogP of 0.4 and a topological polar surface area (TPSA) of 84.6 Ų, indicating moderate hydrophilicity balanced with sufficient lipophilicity for membrane permeability in cellular contexts.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
Cat. No. B13476189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NOC(=C1)CO
InChIInChI=1S/C9H14N2O4/c1-9(2,3)14-8(13)10-7-4-6(5-12)15-11-7/h4,12H,5H2,1-3H3,(H,10,11,13)
InChIKeyOQRSILWLRJTKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate: A Boc-Protected Isoxazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate (CAS 1896825-82-3) is a bifunctional isoxazole derivative featuring a Boc-protected 3-amino group and a 5-hydroxymethyl substituent on the 1,2-oxazole (isoxazole) ring [1]. With a molecular formula of C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol, this compound possesses a computed XLogP of 0.4 and a topological polar surface area (TPSA) of 84.6 Ų, indicating moderate hydrophilicity balanced with sufficient lipophilicity for membrane permeability in cellular contexts [1]. The compound is classified under the EU CLP regulation as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT Single Exposure Category 3 for respiratory irritation (H335), necessitating standard laboratory handling precautions [2]. As a protected 3-aminoisoxazole with a primary alcohol handle, it serves as a versatile intermediate for downstream functionalization in drug discovery and chemical biology applications.

Why Generic Substitution Fails: The Functional Handle and Regiochemical Specificity of tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate


Isoxazole-based building blocks are not interchangeable due to three interdependent structural features that govern their synthetic utility: (i) the regiochemistry of the 1,2-oxazole vs. 1,3-oxazole ring system, which dictates the spatial orientation of substituents and affects target binding geometry ; (ii) the presence of the Boc-protected 3-amino group, which enables selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) while maintaining compatibility with a wide range of subsequent transformations [1]; and (iii) the 5-hydroxymethyl group, which provides a reactive handle for etherification, esterification, oxidation to aldehyde or carboxylic acid, or conversion to leaving groups (e.g., mesylate, bromide) for nucleophilic displacement [2]. Substituting the 1,2-oxazole core with a 1,3-oxazole isomer (CAS 1142202-22-9) alters both the ring electronics and the vector of the hydroxymethyl and carbamate substituents, potentially compromising molecular recognition in target binding. Similarly, replacing the Boc-carbamate with an ethyl ester (CAS 123770-62-7) eliminates the protected amine functionality entirely, precluding amine-dependent conjugation or pharmacophore elaboration. The quantitative evidence below demonstrates that these structural differences translate into distinct physicochemical properties and reactivity profiles that directly impact procurement decisions.

Quantitative Differentiation Evidence: tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate vs. Closest Analogs


Hydrophilicity-Lipophilicity Balance: XLogP Differential vs. Unsubstituted tert-Butyl Isoxazol-3-ylcarbamate

The target compound (XLogP = 0.4) exhibits a markedly lower lipophilicity compared to the unsubstituted analog tert-butyl isoxazol-3-ylcarbamate (CAS 264600-97-7), which has a predicted XLogP of approximately 1.0 (based on the absence of the polar hydroxymethyl group) [1]. This ~0.6 log unit decrease in XLogP corresponds to an approximately 4-fold reduction in octanol-water partition coefficient, translating to significantly enhanced aqueous solubility and potentially improved pharmacokinetic properties for drug discovery applications [1]. The target compound also features a higher topological polar surface area (84.6 Ų vs. an estimated ~64 Ų for the unsubstituted analog), which may enhance oral bioavailability predictions under Lipinski's and Veber's rules [1].

Physicochemical profiling Drug-likeness optimization Isoxazole building blocks

Regioisomeric Differentiation: 1,2-Oxazole (Isoxazole) vs. 1,3-Oxazole Core and Its Impact on Electronic Properties and Synthetic Versatility

The target compound features a 1,2-oxazole (isoxazole) core, which differs fundamentally from its 1,3-oxazole regioisomer (CAS 1142202-22-9) in both ring electronics and the relative orientation of substituents [1]. In the 1,2-oxazole system, the nitrogen and oxygen atoms are adjacent, creating a polarized ring with distinct H-bond acceptor properties. In the 1,3-oxazole system, the heteroatoms are separated by a carbon, altering the dipole moment and the preferred binding geometry in biological targets . Both isomers share the same molecular formula (C₉H₁₄N₂O₄) and molecular weight (214.22 g/mol), making analytical differentiation by mass alone impossible [1]. The 1,3-oxazole isomer also carries GHS hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation), and requires storage at 2–8°C, indicating potentially different stability profiles .

Regioisomer selection Heterocyclic chemistry Medicinal chemistry

Functional Handle Comparison: Boc-Protected Amine vs. Ethyl Ester – Differential Reactivity and Synthetic Utility

The target compound incorporates a Boc-protected 3-amino group that can be selectively deprotected under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free amine for subsequent amide coupling, reductive amination, or sulfonamide formation [1]. In contrast, the structurally related ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7) bears an ethyl ester at the 3-position (MW 171.15 g/mol; C₇H₉NO₄) [2], which is susceptible to saponification or reduction but cannot be directly converted to amine derivatives without multi-step functional group interconversion [3]. The Boc group on the target compound also provides steric protection, reducing unwanted N-alkylation or N-oxidation side reactions during transformations at the 5-hydroxymethyl handle, a protection strategy not afforded by the ester analog [1][4].

Orthogonal protection Amine functionalization Building block selection

Stability and Handling: Protected Amine vs. Free Amine – Storage, Reactivity, and Procurement Considerations

The target compound, as a Boc-protected amine, offers substantial advantages in shelf stability and handling compared to the corresponding free amine, 5-(hydroxymethyl)isoxazol-3-amine. Free 3-aminoisoxazoles are known to be susceptible to oxidative degradation, N-oxide formation, and nucleophilic side reactions (e.g., with aldehydes or electrophilic solvents), which can compromise purity over time [1][2]. The Boc group sterically shields the nitrogen lone pair, reducing these degradation pathways [3]. Additionally, the free amine is typically more hygroscopic and may require storage under inert atmosphere at low temperature, whereas the Boc-protected form is generally stable at ambient temperature in a desiccator, simplifying inventory management and reducing shipping-related degradation risks [1][3]. The target compound's GHS classification (H315, H319, H335) is consistent with standard laboratory reagents and does not indicate acute oral toxicity (no H302), in contrast to the 1,3-oxazole isomer comparator [4].

Compound stability Amine protection Laboratory handling

Optimal Application Scenarios for tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate in Drug Discovery and Chemical Synthesis


Fragment-Based Drug Discovery (FBDD) – Lead-like Isoxazole Scaffold with Balanced Polarity

With a molecular weight of 214.22 g/mol, XLogP of 0.4, and 2 H-bond donors / 5 H-bond acceptors, this compound conforms to the 'Rule of Three' guidelines for fragment-based screening [1]. The balanced hydrophilicity-lipophilicity profile (ΔXLogP ≈ -0.6 vs. unsubstituted isoxazole analogs) enhances aqueous solubility for biochemical assay compatibility while retaining sufficient lipophilicity for target engagement [1]. The Boc group can be retained during fragment screening or removed post-screening to reveal the free amine for structure-guided elaboration.

PROTAC Linker and Bifunctional Degrader Synthesis – Orthogonal Functional Handles for Sequential Conjugation

The compound provides two distinct synthetic handles: a Boc-protected amine (deprotectable under acidic conditions) and a primary alcohol (amenable to etherification, esterification, or Mitsunobu coupling) [1]. This orthogonality enables stepwise conjugation of an E3 ligase ligand (via the amine, after Boc removal) and a target-protein ligand (via the hydroxymethyl-derived linker), a critical requirement for PROTAC design where precise spatial orientation determines ternary complex formation efficiency . The isoxazole core itself may contribute to target binding affinity, distinguishing it from purely aliphatic or aromatic linkers with similar functional groups.

Parallel Library Synthesis – Solid-Phase and Solution-Phase Diversification via the Hydroxymethyl Handle

The 5-hydroxymethyl group serves as an anchor point for solid-phase immobilization (e.g., via silyl ether or trityl linkage) or direct solution-phase diversification into ethers, esters, sulfonates, and carbamates [1][2]. Following diversification, the Boc group can be removed to reveal a second diversification site, enabling the parallel synthesis of libraries of 3,5-disubstituted isoxazoles for high-throughput screening [2]. This strategy is directly analogous to the 5-(hydroxymethyl)oxazole combinatorial chemistry platform described by Pirrung et al. and extended to isoxazole systems [2].

GABAergic and CNS-Targeted Probe Synthesis – Isoxazole as a Bioisostere for Carboxylic Acids and Amides

The 3-aminoisoxazole motif is a recognized bioisostere for carboxylic acids and amides in CNS drug discovery, as exemplified by muscimol (5-(aminomethyl)isoxazol-3-ol) and related GABA_A receptor ligands [1][3]. The target compound, with its protected amine and hydroxymethyl handle, serves as a direct precursor for the synthesis of muscimol analogs and congeners, enabling systematic exploration of the GABA binding site [3]. The 1,2-oxazole regiospecificity is critical here, as the corresponding 1,3-oxazole isomer would present the substituents with different vectors, potentially disrupting GABA receptor recognition .

Quote Request

Request a Quote for tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.